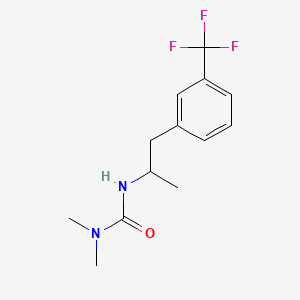
1,1-Dimethyl-3-(alpha-methyl-m-trifluoromethylphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]urea is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
The synthesis of 1,1-dimethyl-3-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]urea typically involves the reaction of 3-(trifluoromethyl)benzylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Dimethyl-3-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethyl-3-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1,1-Dimethyl-3-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]urea can be compared with other similar compounds, such as:
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its use in trifluoromethylation reactions.
1,1,1-Trifluoro-2-propanol: Used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Utilized in the preparation of fluoroalkoxide complexes. The uniqueness of 1,1-dimethyl-3-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]urea lies in its specific structure and the presence of both a trifluoromethyl group and a urea moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
73953-83-0 |
|---|---|
Molecular Formula |
C13H17F3N2O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1,1-dimethyl-3-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C13H17F3N2O/c1-9(17-12(19)18(2)3)7-10-5-4-6-11(8-10)13(14,15)16/h4-6,8-9H,7H2,1-3H3,(H,17,19) |
InChI Key |
RHEHHWUAEABCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



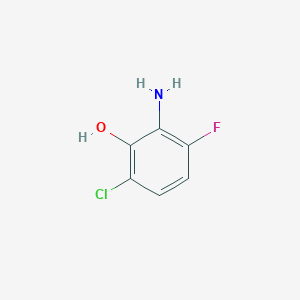
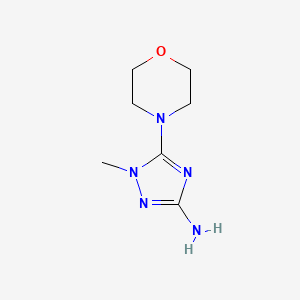
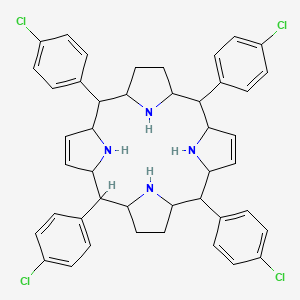


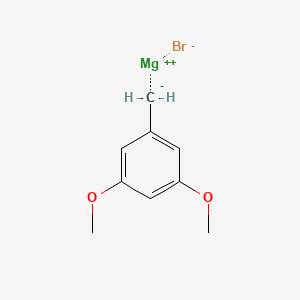


![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
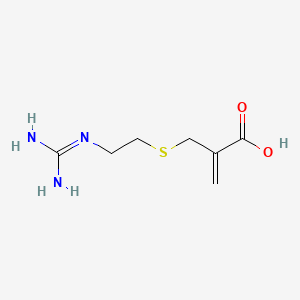
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)


